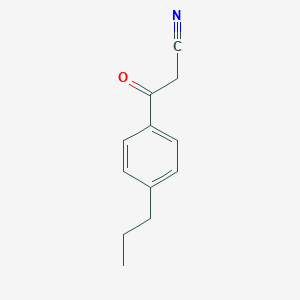

4-n-Propylbenzoylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-(4-propylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXGLAIRWBFDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366400 | |

| Record name | 4-n-Propylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199102-69-7 | |

| Record name | 4-n-Propylbenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies Utilizing 4 N Propylbenzoylacetonitrile As a Precursor

Annulation Reactions for the Construction of Heterocyclic Scaffolds

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. The unique functionality of 4-n-Propylbenzoylacetonitrile makes it an ideal substrate for such transformations.

The active methylene (B1212753) group in this compound is a key feature for its use in the synthesis of quinoline (B57606) derivatives via the Friedländer annulation. nih.goviipseries.org This well-established reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to a carbonyl. nih.gov In this context, this compound provides the necessary C2-C3 fragment of the quinoline ring.

The reaction is typically catalyzed by an acid or a base. The base facilitates the deprotonation of the active methylene group of this compound, forming a nucleophilic enolate. This enolate then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. Subsequent intramolecular cyclization via condensation between the amino group and the ketone of the original benzoylacetonitrile (B15868) moiety, followed by dehydration, yields the highly substituted quinoline ring system. This methodology allows for the synthesis of quinolines bearing a cyano group at the 3-position and a 4-n-propylphenyl group at the 2-position.

Table 1: Friedländer Synthesis of Quinolines from this compound This table presents a generalized reaction scheme as a representative example of the Friedländer synthesis.

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| 2-Aminobenzaldehyde | This compound | Base (e.g., KOH, Piperidine) | 2-(4-n-propylphenyl)quinoline-3-carbonitrile |

| 2-Aminoacetophenone | This compound | Acid (e.g., p-TsOH) | 4-methyl-2-(4-n-propylphenyl)quinoline-3-carbonitrile |

While direct synthesis of quinazolines from this compound is less commonly cited, its derivatives can act as precursors. uob.edu.lyopenmedicinalchemistryjournal.comnih.govuob.edu.ly For instance, the nitrile group can be hydrolyzed to an amide, or the keto group can be transformed into other functionalities, which can then participate in cyclization reactions with appropriate aminic precursors to form the quinazoline (B50416) core. openmedicinalchemistryjournal.com

Diazo compounds are valuable reagents for [4+1] annulation reactions, serving as a one-carbon synthon, typically in the form of a metal-carbene intermediate. dicp.ac.cn The reaction of this compound with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper(I) or rhodium(II) complexes), can lead to the formation of highly functionalized five-membered heterocycles. dicp.ac.cn

The proposed mechanism involves the generation of a metal carbene from the diazo compound. This electrophilic carbene can then react with the enolate of this compound. The resulting intermediate can undergo intramolecular cyclization and rearrangement to yield substituted dihydrofurans or other five-membered ring systems. The specific outcome often depends on the catalyst and reaction conditions employed.

Formation of Sulfur- and Selenium-Containing Heterocycles

The reactivity of this compound extends to the synthesis of heterocycles containing heavier chalcogens like sulfur and selenium, which are present in many biologically active molecules.

A powerful method for the synthesis of tetrasubstituted selenophenes involves a three-component cascade annulation reaction. This approach can utilize 3-oxo-3-arylpropanenitriles, such as this compound, along with α,β-unsaturated ketones (chalcones) and elemental selenium.

The reaction is typically promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates the Michael addition of the this compound carbanion to the chalcone. The resulting adduct then reacts with elemental selenium, followed by an intramolecular cyclization and aromatization sequence, to afford the highly substituted selenophene (B38918) product. This one-pot reaction is highly efficient and provides access to complex selenophene structures with diverse substitution patterns derived from the chosen chalcone.

Benzo[d]thiazoles can be synthesized through the condensation of 2-aminothiophenol (B119425) with carbonyl-containing compounds. nih.gov this compound can serve as the carbonyl component in this reaction. The reaction proceeds by the initial formation of a Schiff base (or enamine) between the amino group of 2-aminothiophenol and the ketone carbonyl of the β-keto-nitrile. nih.gov

This is followed by an intramolecular cyclization where the thiol group attacks the carbon of the nitrile. Subsequent tautomerization or oxidation leads to the formation of the aromatic benzothiazole (B30560) ring. This route results in a benzothiazole substituted at the 2-position with a cyanomethyl(4-n-propylphenyl)methyl group.

Table 2: Synthesis of Sulfur/Selenium Heterocycles

| Target Heterocycle | Reactants | Key Reagents/Catalysts |

|---|---|---|

| Tetrasubstituted Selenophene | This compound, Chalcone, Elemental Selenium | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Benzo[d]thiazole Derivative | This compound, 2-Aminothiophenol | Acid or Base catalyst, possibly an oxidant |

Reactivity in Condensation and Addition Processes

The presence of the electron-withdrawing benzoyl and nitrile groups makes the intervening methylene (—CH2—) group highly acidic and thus prone to deprotonation. The resulting carbanion is a soft nucleophile, which dictates its reactivity in condensation and addition reactions.

In condensation reactions , such as the Knoevenagel condensation, the carbanion generated from this compound readily reacts with aldehydes and ketones. This base-catalyzed reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon, followed by a dehydration step to yield a new carbon-carbon double bond. The product is an α,β-unsaturated dinitrile or keto-nitrile derivative, which are themselves valuable synthetic intermediates.

The nucleophilic character of the carbanion is also exploited in addition processes , most notably the Michael (or conjugate) addition. msu.edu In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton and the introduction of complex functionalities.

Table 3: Reactivity of the Active Methylene Group

| Reaction Type | Electrophile | Base Catalyst | General Product |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Piperidine, Et3N | α,β-Unsaturated keto-nitrile |

| Michael Addition | α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) | NaOEt, DBU | 1,5-Dicarbonyl compound derivative |

Reactions Involving Aldehydes and Ketones

The active methylene group in this compound is readily deprotonated, forming a nucleophilic carbanion that can attack the electrophilic carbon of aldehydes and ketones. This reactivity is central to several important synthetic transformations, including the Gewald and Knoevenagel reactions.

One of the most significant multicomponent reactions involving β-ketonitriles is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This one-pot reaction combines an aldehyde or ketone, an active methylene compound like this compound, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The initial step is typically a Knoevenagel condensation between the carbonyl compound and the active methylene group. wikipedia.org The resulting α,β-unsaturated nitrile then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The reaction is highly versatile, accommodating a wide range of ketones, including cyclic and heterocyclic variants. Recent studies have focused on developing more efficient and environmentally benign catalytic systems for this transformation. thieme-connect.comthieme-connect.com

Table 1: Gewald Reaction of Benzoylacetonitrile with Various Ketones

| Entry | Ketone | Active Methylene | Product | Yield (%) | Time | Ref |

| 1 | Cyclopentanone | Benzoylacetonitrile | 2-Amino-3-benzoyl-4,5-dihydrocyclopenta[b]thiophene | 85 | 40 min | thieme-connect.com |

| 2 | Cyclohexanone | Benzoylacetonitrile | 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene | 88 | 60 min | thieme-connect.com |

| 3 | N-Benzyl-4-piperidone | Benzoylacetonitrile | 2-Amino-6-benzyl-3-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | 90 | 25 min | thieme-connect.com |

Base-Mediated Transformations (e.g., Sodium Hydride)

Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly employed to deprotonate the α-carbon of this compound. This generates a stabilized sodium enolate, a potent nucleophile that can be used in various subsequent carbon-carbon bond-forming reactions. Sodium hydride is particularly effective for initiating alkylation and cyclization reactions. nih.govthieme-connect.de

In the presence of an alkylating agent, such as an alkyl or benzyl (B1604629) halide, the enolate generated by NaH undergoes a nucleophilic substitution (SN2) reaction to form an α-substituted β-ketonitrile. This two-step, one-pot sequence—deprotonation followed by alkylation—is a fundamental strategy for elaborating the core structure. While highly effective, care must be taken in solvent selection, as NaH can react with common polar aprotic solvents like acetonitrile (B52724) under certain conditions, leading to potential side products. nih.govresearchgate.net

The nucleophilicity of the enolate can also be harnessed in intramolecular reactions or in reactions with other electrophilic partners to construct complex heterocyclic systems. For example, base-promoted cyclization reactions between aroylacetonitriles and suitable partners have been developed to synthesize benzo[d] thieme-connect.comnih.govthiazines.

Table 2: Representative Base-Mediated Reactions

| Reaction Type | Base | Electrophile | Solvent | Key Transformation | Ref |

| α-Alkylation | Sodium Hydride | Benzyl Bromide | Acetonitrile | C-Alkylation at the active methylene position | nih.gov |

| Cyclocondensation | K2CO3 | o-Isothiocyanato arylacetylene | DMF | Formation of a benzo[d] thieme-connect.comnih.govthiazine ring | nih.gov |

Catalytic Methodologies for this compound Transformations

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. This compound is an excellent substrate for several important catalytic transformations, including the Friedländer quinoline synthesis and palladium-catalyzed cross-coupling reactions.

The Friedländer synthesis is a classic and direct method for preparing substituted quinolines. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as this compound. researchgate.netnih.gov The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgnih.gov This method is highly valued for its ability to construct the quinoline core in a single step from readily available precursors. jk-sci.comnih.gov

A more contemporary catalytic application is the palladium-catalyzed α-arylation of β-ketonitriles. nih.govnih.gov This powerful cross-coupling reaction forms a new carbon-carbon bond between the α-carbon of the ketonitrile and an aryl group from an aryl halide or triflate. organic-chemistry.org The reaction typically employs a palladium catalyst with specialized, sterically hindered, and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgnih.gov The catalytic cycle involves the generation of a palladium enolate intermediate, which then undergoes reductive elimination to form the α-arylated product. nih.gov This methodology provides a direct route to compounds bearing a quaternary carbon center adjacent to both a carbonyl and a nitrile group.

Table 3: Catalytic Transformations of Aroylacetonitriles

| Reaction Name | Catalyst System | Reactants | Product Type | Ref |

| Friedländer Annulation | Acid or Base | 2-Aminobenzaldehyde, Aroylacetonitrile | 2-Aryl-3-cyanoquinoline | wikipedia.orgnih.gov |

| α-Arylation | Pd Catalyst + Ligand | Aryl Halide, Aroylacetonitrile | α-Aryl-β-ketonitrile | nih.govnih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 N Propylbenzoylacetonitrile

Enolate Chemistry and Carbanion Generation from 4-n-Propylbenzoylacetonitrile

The carbon atom positioned between the benzoyl and nitrile groups (the α-carbon) of this compound is flanked by two electron-withdrawing groups. This structural feature significantly increases the acidity of the α-protons, facilitating their removal by a base to generate a resonance-stabilized carbanion, commonly referred to as an enolate.

The negative charge of this carbanion is delocalized over the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, which enhances its stability. The formation of this enolate is a crucial first step in many of the reactions the compound undergoes. While the specific pKa for this compound is not widely reported, the pKa of the parent compound, benzoylacetonitrile (B15868), is predicted to be approximately 7.78, indicating significant acidity for a carbon acid. chemicalbook.com This acidity is comparable to other active methylene (B1212753) compounds and is a key determinant of its chemical reactivity. The generation of the enolate transforms the α-carbon into a potent nucleophile.

| Compound Type | Example | Typical pKa |

|---|---|---|

| Amide | Acetamide | 30 |

| Ester | Ethyl Acetate | 24 |

| Ketone | Acetone | 19 |

| 1,3-Ketoester | Ethyl Acetoacetate | 11 |

| 1,3-Diketone | Acetylacetone | 9 |

| β-Ketonitrile (Predicted) | Benzoylacetonitrile | ~7.8 chemicalbook.com |

Nucleophilic and Electrophilic Reactivity Profiles in Organic Reactions

This compound exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity : Upon deprotonation with a suitable base, the generated enolate acts as a strong carbon-centered nucleophile. chim.it This nucleophile can attack a wide range of electrophiles. For instance, it can participate in alkylation reactions with alkyl halides or addition reactions with other carbonyl compounds. The nucleophilic character of the enolate is fundamental to its use in C-C bond-forming reactions.

Electrophilic Reactivity : The molecule possesses two primary electrophilic centers: the carbonyl carbon and the nitrile carbon. Nucleophiles can attack the carbonyl carbon, leading to addition or condensation reactions. chim.it Similarly, the nitrile group can undergo nucleophilic addition, a key step in the formation of certain heterocyclic systems. chim.it The presence of the electron-withdrawing 4-n-propylphenyl group influences the reactivity of these electrophilic sites.

A prominent example of this dual reactivity is the synthesis of aminopyrazoles. In this reaction, a nucleophile (hydrazine) first attacks one of the electrophilic centers (the carbonyl carbon) of the β-ketonitrile. chim.it Subsequently, an intramolecular reaction occurs where a newly introduced nucleophilic center attacks the other electrophilic site (the nitrile carbon), leading to cyclization. chim.it

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Approaches

The synthesis of heterocyclic compounds from β-ketonitriles is a well-established area of organic chemistry, with reaction mechanisms often elucidated through a combination of experimental observation and theoretical modeling.

One of the most common and synthetically valuable reactions of β-ketonitriles like this compound is their condensation with hydrazine (B178648) to form 5-aminopyrazoles. chim.itmdpi.com While specific studies on the 4-n-propyl derivative are limited, the reaction of the closely related analog, 3-(4-ethylphenyl)-3-oxopropanenitrile, provides a clear model for the reaction pathway.

The proposed mechanism proceeds through the following key steps:

Hydrazone Formation : The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. chim.it

Intramolecular Cyclization : The terminal amino group (-NH2) of the hydrazone intermediate then acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. chim.it This 5-exo-dig cyclization step forms a five-membered ring.

Tautomerization/Aromatization : The cyclic intermediate undergoes tautomerization to yield the final, stable 5-amino-3-(4-n-propylphenyl)-1H-pyrazole. The formation of the aromatic pyrazole (B372694) ring is a significant driving force for the reaction. mdpi.com

This pathway highlights the sequential action of nucleophilic addition to the carbonyl, followed by intramolecular nucleophilic addition to the nitrile, demonstrating the compound's versatile reactivity.

The reactivity of this compound in cyclization reactions is governed by both kinetic and thermodynamic factors.

Kinetic Considerations : The initial formation of the hydrazone is typically a rapid and reversible process. The subsequent intramolecular cyclization is often the rate-determining step. Reaction conditions for the synthesis of the analogous 3-(4-ethylphenyl)-1H-pyrazol-5-amine involve heating the reactants at reflux in ethanol, often with an acid catalyst. The requirement for elevated temperatures indicates that the cyclization step has a significant activation energy barrier that must be overcome for the reaction to proceed at a reasonable rate. The use of an acid catalyst can accelerate the reaction, likely by protonating the nitrile group, which increases its electrophilicity and makes it more susceptible to nucleophilic attack.

Derivatization Strategies and Novel Compound Synthesis from 4 N Propylbenzoylacetonitrile

Design and Synthesis of Substituted Nitrogen-Containing Heterocyclic Systems

The 1,3-dicarbonyl-like functionality of 4-n-propylbenzoylacetonitrile makes it an ideal precursor for the synthesis of various five- and six-membered nitrogen-containing heterocyclic rings. These reactions typically proceed through condensation mechanisms with binucleophilic reagents, leading to the formation of stable aromatic systems.

One of the most common transformations involves the reaction with hydrazine (B178648) and its derivatives to yield pyrazoles. organic-chemistry.orggoogle.comresearchgate.net The reaction of this compound with hydrazine hydrate (B1144303) is expected to produce 5-amino-3-(4-n-propylphenyl)pyrazole. The mechanism involves the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, and subsequent tautomerization to the aromatic pyrazole (B372694) ring.

Similarly, reaction with hydroxylamine (B1172632) hydrochloride furnishes isoxazole (B147169) derivatives. nanobioletters.combeilstein-journals.orgnih.gov The condensation of this compound with hydroxylamine is anticipated to yield 5-amino-3-(4-n-propylphenyl)isoxazole. This transformation follows a similar pathway to pyrazole formation, involving an oxime intermediate. mdpi.com

Furthermore, the synthesis of pyrimidines can be achieved by reacting this compound with amidines or urea. bu.edu.egbaranlab.orgresearchgate.net For instance, condensation with guanidine (B92328) would lead to the formation of 2-amino-4-hydroxy-6-(4-n-propylphenyl)pyrimidine, a highly functionalized pyrimidine (B1678525) derivative. These types of reactions are foundational in heterocyclic chemistry for building complex molecules from simple, readily available starting materials. mdpi.com

Table 1: Representative Nitrogen-Containing Heterocycles from this compound

| Starting Material | Reagent | Product | Heterocyclic System |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 5-Amino-3-(4-n-propylphenyl)pyrazole | Pyrazole |

| This compound | Hydroxylamine HCl | 5-Amino-3-(4-n-propylphenyl)isoxazole | Isoxazole |

Accessing Diverse Carbon- and Heteroatom-Centered Adducts

Beyond the synthesis of heterocycles, the active methylene (B1212753) group of this compound is amenable to the formation of various carbon- and heteroatom-centered adducts through reactions like alkylation and acylation. These derivatizations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Alkylation reactions can be performed at the α-carbon by treating this compound with a base to form a stabilized carbanion, which then acts as a nucleophile. Subsequent reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would introduce the corresponding alkyl group at the position between the carbonyl and nitrile functionalities. This method allows for the creation of a library of α-substituted derivatives.

Acylation of the active methylene group can be achieved using acyl chlorides or anhydrides in the presence of a suitable base. sigmaaldrich.comorganic-chemistry.orgresearchgate.netnih.govtubitak.gov.tr For example, reaction with acetyl chloride would yield 2-acetyl-3-oxo-3-(4-n-propylphenyl)propanenitrile. These resulting tri-carbonyl compounds are themselves versatile intermediates for further synthetic transformations.

The synthesis of heteroatom-centered adducts is also a viable strategy. For instance, reactions can be designed to introduce sulfur or phosphorus atoms, leading to novel structures with potentially unique electronic and chelating properties. chemistryviews.orgnih.gov The development of methods for creating carbon-heteroatom bonds is a significant area of research, offering pathways to new materials and catalysts. nih.gov

Table 2: Examples of Carbon-Centered Adducts from this compound

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Alkylation | Methyl Iodide | 2-(4-n-Propylbenzoyl)propanenitrile |

| Alkylation | Benzyl Bromide | 2-Benzyl-3-oxo-3-(4-n-propylphenyl)propanenitrile |

Structure-Reactivity and Structure-Property Relationships in Novel Derivatives

The relationship between the chemical structure of a molecule and its reactivity or physical properties is a fundamental concept in chemistry. gardp.org For the derivatives of this compound, these relationships are crucial for designing new molecules with desired characteristics.

The introduction of different substituents onto the heterocyclic rings or the main carbon chain can significantly alter the electronic and steric properties of the molecule. For example, in the synthesized pyrazole derivatives, the nature of any substituent on the pyrazole nitrogen can influence the electron density of the ring system, thereby affecting its reactivity in further chemical transformations, such as electrophilic aromatic substitution.

Structure-activity relationship (SAR) studies are particularly important in fields like medicinal chemistry. mdpi.comnih.govfrontiersin.orgesisresearch.org By systematically modifying the structure of the derivatives—for instance, by varying the length of the n-propyl chain, introducing different functional groups on the phenyl ring, or altering the substituents on the heterocyclic core—it is possible to correlate these structural changes with biological activity. For example, the hydrophobicity imparted by the n-propyl group can be systematically modulated to optimize interactions with biological targets.

Furthermore, the photophysical properties of these novel compounds can be tuned. The introduction of extended π-conjugated systems or specific heteroatoms can lead to materials with interesting fluorescence or phosphorescence characteristics, which are relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov The relationship between molecular structure and properties like absorption and emission wavelengths is a key area of investigation for developing new functional materials.

Advanced Spectroscopic and Chromatographic Characterization of 4 N Propylbenzoylacetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. For 4-n-Propylbenzoylacetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the n-propyl group, the aromatic ring, and the methylene (B1212753) group adjacent to the cyano group.

Based on the known spectral data of the parent compound, benzoylacetonitrile (B15868) chemicalbook.com, and general chemical shift principles libretexts.orglibretexts.org, the following proton signals can be predicted for this compound. The methylene protons (CH₂) alpha to the carbonyl and cyano groups are anticipated to appear as a singlet. The aromatic protons on the para-substituted benzene (B151609) ring will likely present as two distinct doublets, characteristic of an A₂B₂ spin system. The n-propyl group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a triplet for the methylene protons attached to the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (2H) | ~7.9 | Doublet |

| Aromatic (2H) | ~7.3 | Doublet |

| Methylene (-CH₂CN) | ~4.0 | Singlet |

| Methylene (-CH₂-Aryl) | ~2.7 | Triplet |

| Methylene (-CH₂-CH₃) | ~1.7 | Sextet |

| Methyl (-CH₃) | ~0.9 | Triplet |

This table is predictive and based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. wisc.edulibretexts.org Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. oregonstate.edu

The carbonyl carbon is expected to resonate at the lowest field, typically in the range of 190-200 ppm for ketones. The cyano group carbon appears in a distinct region around 115-120 ppm. The aromatic carbons will show multiple signals in the 125-150 ppm range, with the carbon attached to the carbonyl group being the most deshielded. The carbons of the n-propyl group and the methylene group will appear at higher fields. Research on related substituted quinoxaline (B1680401) 1,4-dioxides synthesized from substituted benzoylacetonitriles has shown that the analysis of ¹³C-NMR spectra is a reliable method for determining substituent positions on the aromatic ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic (C-C=O) | ~135 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~128 |

| Aromatic (C-propyl) | ~148 |

| Cyano (CN) | ~117 |

| Methylene (-CH₂CN) | ~30 |

| Methylene (-CH₂-Aryl) | ~38 |

| Methylene (-CH₂-CH₃) | ~24 |

| Methyl (-CH₃) | ~14 |

This table is predictive and based on analogous structures and known chemical shift ranges.

Advanced and Computational NMR Techniques for Complex Structures

For more complex derivatives or to resolve ambiguities in structure, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule. nih.govmdpi.com

Furthermore, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts. ucsb.edutu-braunschweig.defaccts.demdpi.com By calculating the magnetic shielding tensors for a proposed structure, a theoretical NMR spectrum can be generated and compared with the experimental data. This approach is particularly useful for distinguishing between isomers or confirming the assignment of complex spectra. researchgate.netresearchgate.net For benzoylacetonitrile derivatives, DFT calculations can provide a high level of confidence in the structural assignment by correlating calculated shifts with observed spectral data. acs.org

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography, it becomes a highly sensitive and selective method for the analysis of complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a robust technique for the analysis of a wide range of organic compounds, including aromatic ketones. acs.orgrsc.org In a typical LC-MS analysis of this compound, the sample would first be separated from any impurities or other components in a mixture using a liquid chromatograph. The separated analyte then enters the mass spectrometer, where it is ionized. nih.govacs.org

For aromatic ketones, Atmospheric Pressure Chemical Ionization (APCI) is often an effective ionization technique. nih.govacs.org In the positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance the sensitivity of detection for carbonyl compounds. nih.govacs.org The use of tandem mass spectrometry (MS/MS) can provide further structural information through the fragmentation of the parent ion. mdpi.com

Table 3: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Technique |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Ionization Technique | APCI or ESI |

| Expected Primary Ion | [M+H]⁺ (m/z 188.10) |

| Common Adducts | [M+Na]⁺, [M+K]⁺ |

This table is predictive.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller stationary phase particles in the chromatographic column, resulting in higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. jfda-online.comfrontiersin.org When coupled with a mass spectrometer, UPLC-MS provides a powerful tool for the rapid and sensitive analysis of compounds in complex matrices.

A UPLC-MS/MS method for the quantification of aromatic ketones, such as raspberry ketone, has been successfully developed, demonstrating the utility of this technique for similar structures like this compound. jfda-online.com Such a method would involve a rapid separation on a sub-2 µm particle column followed by detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. acs.orgnih.gov This approach is particularly valuable for the analysis of derivatives of this compound in various sample types.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of this compound, GC-MS serves as a cornerstone for both qualitative and quantitative analysis, enabling the identification of the parent compound and its derivatives, as well as the detection of any impurities. nist.gov

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and separated into its individual components within a capillary column. thermofisher.cominnovatechlabs.com The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase lining the column. etamu.edu Compounds elute from the column at different times, known as retention times, which are characteristic for a given compound under specific analytical conditions. innovatechlabs.cometamu.edu

Following separation, the eluted components enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy process fragments the molecules into a predictable pattern of ions. etamu.edu The mass analyzer, often a quadrupole, then separates these ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum is a unique fingerprint for each compound, allowing for its unambiguous identification by comparing it to spectral libraries. The total ion chromatogram (TIC) plots the total ion intensity against retention time, with each peak representing a different compound in the mixture. nist.gov

Key Applications in the Analysis of this compound:

Purity Assessment: GC-MS can detect and identify trace levels of impurities, including starting materials, byproducts, and degradation products.

Derivative Identification: The technique is instrumental in identifying various derivatives of this compound formed during synthesis or metabolism.

Quantitative Analysis: When coupled with appropriate calibration standards, GC-MS can accurately quantify the amount of this compound and its related compounds in a sample.

A typical GC-MS analysis would involve optimizing parameters such as the injection port temperature, the temperature program of the GC oven, the carrier gas flow rate, and the mass spectrometer settings to achieve the best separation and detection of the target analytes.

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injection Port Temperature | 250 - 300 °C | Ensures complete vaporization of the sample. wikipedia.org |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. thermofisher.com |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Oven Temperature Program | Ramped from a low to a high temperature | Separates compounds based on their boiling points and polarity. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. etamu.edu |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.com |

| Detector Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target compounds. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely employed for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com Its application is particularly crucial for non-volatile or thermally labile compounds, making it an ideal method for the purity assessment and separation of this compound and its derivatives. advancechemjournal.com HPLC confirms that a substance is free from contaminants, which is vital for ensuring the quality and reliability of research and pharmaceutical materials. moravek.com

The fundamental principle of HPLC involves the passage of a liquid sample, dissolved in a mobile phase, through a column packed with a stationary phase. wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com The choice of stationary and mobile phases determines the separation mode, with reversed-phase HPLC being the most common. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a typical HPLC method would involve:

Column: A C18 or C8 reversed-phase column is often suitable for separating moderately nonpolar compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. The composition can be isocratic (constant) or a gradient (varied over time) to optimize separation.

Detector: A UV-Vis detector is frequently employed, as the benzoylacetonitrile moiety contains a chromophore that absorbs UV light. nih.gov The wavelength of detection is chosen to maximize the sensitivity for the analyte.

The output from the detector is a chromatogram, where each peak represents a separated component. wikipedia.org The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis.

Key Advantages of HPLC for this compound Analysis:

High Resolution: HPLC can separate complex mixtures into their individual components with high efficiency. openaccessjournals.com

Purity Determination: It is a primary method for determining the purity of this compound by detecting and quantifying impurities. moravek.com

Preparative Capabilities: HPLC can be scaled up to isolate and purify larger quantities of this compound and its derivatives.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Rationale |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of organic molecules. researchgate.net |

| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of compounds with varying polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 - 20 µL | A small volume is sufficient for sensitive detection without overloading the column. advancechemjournal.com |

| Column Temperature | 25 - 40 °C | Controls retention time and peak shape. researchgate.net |

| Detection Wavelength | Set at the λmax of the analyte | Maximizes the detector response for the compound of interest. nih.gov |

Other Chromatographic and Spectroscopic Modalities

Beyond the workhorse techniques of GC-MS and HPLC, a range of other advanced analytical methods can provide complementary and often more detailed information about this compound and its derivatives.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that couples the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgnih.gov This combination is particularly advantageous for the analysis of small sample volumes and for separating charged or highly polar molecules. wikipedia.org In the context of this compound derivatives, especially those that might be ionized or are present in complex biological matrices, CE-MS offers a high-resolution separation alternative to HPLC. asiapharmaceutics.infowiley.com

The separation in CE is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. wikipedia.org Coupling CE to MS, often via an electrospray ionization (ESI) interface, allows for the direct identification and structural elucidation of the separated components. wikipedia.orgwiley.com

Potential Applications for this compound Systems:

Analysis of Charged Derivatives: Ideal for separating and identifying ionic derivatives or metabolites of this compound.

High-Efficiency Separations: Can resolve isomers and closely related compounds that may co-elute in HPLC. asiapharmaceutics.info

Minimal Sample Consumption: Requires only nanoliter volumes of sample, making it suitable for precious or limited samples. wikipedia.org

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comslideshare.net SFC offers several advantages, including faster separations and reduced organic solvent consumption compared to HPLC, positioning it as a "green" analytical technique. fagg.be

For the analysis of this compound and its derivatives, SFC can be a powerful tool, especially for chiral separations. teledynelabs.com By using a chiral stationary phase, SFC can effectively separate enantiomers, which is critical for understanding the stereochemical aspects of these compounds. fagg.be The technique is applicable to a wide range of analytes, from nonpolar to moderately polar compounds. teledynelabs.com

Key Features of SFC:

Rapid Analysis: The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times. teledynelabs.com

Chiral Separations: A primary application of SFC is in the separation of enantiomers. fagg.be

Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, making it a valuable tool for comprehensive analysis. nih.gov

Table 3: Comparison of Chromatographic Techniques

| Technique | Principle | Typical Analytes | Key Advantages |

| GC-MS | Separation based on volatility and polarity in a gas phase, with mass-based detection. etamu.edu | Volatile and semi-volatile compounds. thermofisher.com | High sensitivity, excellent for identification of unknowns. wikipedia.org |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Non-volatile and thermally labile compounds. advancechemjournal.com | High resolution, robust, widely applicable for purity assessment. openaccessjournals.commoravek.com |

| CE-MS | Separation based on electrophoretic mobility in an electric field, with mass-based detection. wikipedia.org | Charged and polar molecules, small sample volumes. wikipedia.org | High separation efficiency, minimal sample consumption. wikipedia.org |

| SFC | Separation using a supercritical fluid as the mobile phase. teledynelabs.com | Chiral compounds, nonpolar to moderately polar analytes. teledynelabs.com | Fast separations, reduced solvent use, excellent for chiral analysis. teledynelabs.comfagg.be |

Electron Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. unipi.itencyclopedia.pub It is a powerful, non-destructive method for determining the absolute configuration of chiral compounds. nih.gov For derivatives of this compound that possess stereocenters, ECD can be an invaluable tool for stereochemical assignment.

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-mechanical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. encyclopedia.pub The presence of a chromophore near the stereocenter, such as the benzoyl group in this compound derivatives, often leads to a strong ECD signal, making the analysis more straightforward.

Steps in Stereochemical Assignment using ECD:

Sample Preparation: A solution of the purified chiral compound is prepared.

ECD Spectrum Measurement: The ECD spectrum is recorded over a relevant UV-Vis wavelength range.

Computational Modeling: The ECD spectra for all possible stereoisomers are calculated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectral Comparison: The experimental spectrum is compared with the calculated spectra to determine the best match and thus assign the absolute configuration. encyclopedia.pub

Development and Validation of Robust Analytical Methodologies for this compound Systems

The development and validation of analytical methods are critical to ensure that the data generated for this compound and its derivatives are accurate, reliable, and reproducible. researchgate.netlabmanager.com This process is guided by international standards, such as those from the International Council for Harmonisation (ICH), and involves a systematic approach to creating and verifying the performance of an analytical procedure. catalent.comrssl.com

The method development process begins with defining the analytical target profile, which outlines the intended purpose of the method (e.g., purity testing, quantification of a specific derivative). labmanager.com This is followed by the selection of the appropriate analytical technique (e.g., HPLC, GC-MS) based on the physicochemical properties of the analytes. labmanager.com The instrumental conditions are then optimized through a series of experiments to achieve the desired performance, focusing on parameters like peak shape, resolution, and sensitivity. researchgate.netlabmanager.com

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. rssl.com Method validation involves assessing a range of parameters, including:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. catalent.com

The successful development and validation of analytical methods are essential for the quality control and regulatory acceptance of any product containing this compound or its derivatives.

Table 4: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (for HPLC) |

| Specificity | Demonstrates that the analytical signal is solely from the analyte of interest. | Peak purity index > 0.99, baseline resolution from other peaks. |

| Linearity | The relationship between concentration and analytical response is linear over a specified range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the active substance. |

| Precision | The variability of repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | The method's resilience to small changes in parameters. | No significant change in results with minor variations in mobile phase composition, pH, or column temperature. |

Theoretical and Computational Investigations on 4 N Propylbenzoylacetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-n-Propylbenzoylacetonitrile. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular stability. rsc.org

Density Functional Theory (DFT) Approaches to Molecular Properties and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. sioc-journal.cn It is favored for its balance of computational cost and accuracy, making it suitable for studying larger molecules. acs.org For this compound, DFT calculations are employed to determine its optimized three-dimensional structure, vibrational frequencies, and various electronic and thermodynamic properties. conicet.gov.arnih.gov

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and stability. nih.gov DFT can also be used to generate maps of the electrostatic potential, which reveal the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack.

DFT methods are also instrumental in studying tautomeric equilibria, such as the keto-enol equilibrium present in β-ketonitriles. conicet.gov.arresearchgate.netnih.gov By calculating the relative energies of the different tautomeric forms, researchers can predict their relative populations in the gas phase and in various solvents using continuum solvent models. unlp.edu.arorientjchem.org Several studies on related β-dicarbonyl and β-ketonitrile compounds have successfully used DFT functionals like B3LYP and M06-2X to explore these equilibria. researchgate.netsemanticscholar.orgmdpi.com

Table 1: Examples of Molecular Properties of this compound Amenable to DFT Calculation

| Calculated Property | Significance | Relevant Computational Level (Example) |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. | B3LYP/6-311++G(d,p) |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. nih.gov | M06-2X/6-31+G(d,p) |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. nih.gov | M06-2X/6-31+G(d,p) |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov | M06-2X/6-31+G(d,p) |

| Dipole Moment | Quantifies the overall polarity of the molecule. | B3LYP/6-311++G(d,p) |

| Tautomer Relative Energies | Predicts the equilibrium position between keto and enol forms. researchgate.netorientjchem.org | B3LYP/6-311++G(d,p) with PCM solvent model |

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a broader range of computational techniques, including both quantum and classical mechanics, to simulate the behavior of molecules.

Conformational Analysis and Tautomeric Equilibria

Conformational Analysis The flexibility of this compound arises from the rotation around its single bonds, particularly the C-C bonds within the n-propyl group and the bond connecting the propylbenzoyl group to the acetonitrile (B52724) moiety. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. uchile.clbeilstein-journals.org This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step to generate a potential energy surface. nih.gov Studies on similar N-alkyl-N-benzyl compounds have successfully used NMR and computational methods to explore preferred conformations. oup.com For this compound, such analysis would reveal the preferred orientation of the n-propyl chain relative to the benzoyl ring, which can influence its reactivity and intermolecular interactions. uchile.cl

Tautomeric Equilibria As a β-ketonitrile, this compound can exist in equilibrium between its keto and enol tautomeric forms. conicet.gov.arresearchgate.net A potential secondary equilibrium between the nitrile and ketenimine forms also exists. conicet.gov.arnih.gov The position of this equilibrium is crucial as the different tautomers exhibit distinct chemical reactivity. nih.gov Computational studies are essential for quantifying the relative stability of these tautomers. researchgate.netresearchgate.net Theoretical calculations on β-diketones and β-ketonitriles have shown that the enol form is often stabilized by a strong intramolecular hydrogen bond and can be predominant in the gas phase and nonpolar solvents, while the keto form may be favored in polar, protic solvents. researchgate.netresearchgate.net The influence of substituents and solvents on the tautomeric equilibrium of various β-ketonitriles has been effectively studied by combining NMR spectroscopy with DFT calculations, often using a Polarizable Continuum Model (PCM) to simulate solvent effects. unlp.edu.arorientjchem.org

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Key Structural Feature | Expected Relative Stability Trend |

|---|---|---|

| Keto-nitrile | C=O group and separate C≡N group. | Favored in polar, protic solvents. researchgate.netresearchgate.net |

| Enol-nitrile (Z/E) | C(OH)=CH double bond and C≡N group. Can be stabilized by an intramolecular hydrogen bond. | Often more stable in the gas phase and nonpolar solvents. researchgate.netresearchgate.net |

| Keto-ketenimine | C=O group and C=C=NH group. | Generally a minor tautomer. conicet.gov.ar |

Transition State Characterization in Reactions Involving this compound

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is a powerful tool for locating and analyzing the geometry and energy of transition states. chemrxiv.org For reactions involving this compound, such as nucleophilic addition to the nitrile or carbonyl group, computational methods can map the entire reaction pathway from reactants to products. nih.govopenstax.org

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. chalmers.se Calculations can predict these barriers, providing insight into reaction kinetics. chalmers.se For instance, computational studies on the reaction of nitriles with nucleophiles have identified chair-like, seven-membered ring transition state structures. nih.gov Similarly, investigating acid- or base-catalyzed tautomerization requires locating the transition state for the proton transfer step. nih.gov Frequency calculations are performed to confirm a structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Computational Approaches to Chemical Reactivity and Catalysis in this compound Systems

Computational methods are extensively used to predict chemical reactivity and to design and understand catalytic processes. mdpi.comnih.gov For this compound, these approaches can elucidate its behavior in various chemical transformations.

The reactivity of the molecule can be predicted by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, which identify the most likely sites for chemical attack. nih.gov Computational studies can model entire reaction mechanisms, such as alkylation or condensation reactions, which are common for β-dicarbonyl compounds. mdpi.com For example, DFT calculations have been used to explain the chemoselectivity (C- vs. O-alkylation) in the alkylation of β-dicarbonyls. mdpi.com

In the context of catalysis, this compound can act as a substrate or a ligand for a metal catalyst. Computational studies can model the interaction between the molecule and a catalyst, helping to understand the reaction mechanism and selectivity. sioc-journal.cnacs.org For instance, DFT calculations have been used to investigate the mechanism of silver- or scandium-catalyzed carbene insertion into 1,3-dicarbonyl compounds and the nickel-catalyzed asymmetric allylic alkylation of β-dicarbonyls. sioc-journal.cnacs.org These studies elucidate the role of the catalyst, identify the rate-limiting step, and explain the origins of chemo- and stereoselectivity. acs.org Such insights are invaluable for optimizing reaction conditions and developing new, more efficient catalytic systems. thieme-connect.de

Application of Machine Learning Algorithms in Predictive Chemical Research for Derivatives of this compound

The convergence of computational chemistry and artificial intelligence has ushered in a new era of predictive research, with machine learning (ML) emerging as a powerful tool to accelerate the discovery and optimization of novel compounds. nih.govresearchgate.net In the context of this compound derivatives, ML algorithms offer a pathway to rapidly screen virtual libraries, predict key properties, and guide synthetic efforts toward molecules with desired characteristics, circumventing the time and resource-intensive nature of traditional experimental methods. nih.govarxiv.org

The core principle of applying machine learning in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.com These models are built on the hypothesis that the chemical structure of a molecule contains the necessary information to predict its physicochemical properties and biological activities. nih.gov The process involves training an algorithm on a dataset of known molecules (in this case, derivatives of this compound) to learn the complex, often non-linear relationships between structural features and a target property.

Methodological Workflow

The application of ML to predict the properties of this compound derivatives follows a structured workflow:

Dataset Curation and Featurization: A diverse dataset of this compound derivatives is computationally generated. For each molecule, a set of numerical representations, known as molecular descriptors or "fingerprints," is calculated. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. Key descriptors include Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), and the number of hydrogen bond donors and acceptors, which are crucial for predicting drug-likeness and absorption. researchgate.net

| Derivative | Substitution on Phenyl Ring | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Parent Compound | H | 187.24 | 2.8 | 37.79 | 2 |

| Derivative A | 4'-Fluoro | 205.23 | 2.9 | 37.79 | 2 |

| Derivative B | 4'-Chloro | 221.68 | 3.4 | 37.79 | 2 |

| Derivative C | 4'-Methoxy | 217.26 | 2.7 | 46.92 | 3 |

| Derivative D | 3'-Nitro | 232.23 | 2.9 | 83.57 | 4 |

Model Selection and Training: Various ML algorithms can be employed for property prediction. Tree-based ensemble methods like Random Forest and Gradient Boosting are effective at handling complex, high-dimensional chemical data. arxiv.orgmdpi.com More recently, deep learning approaches, such as Deep Neural Networks (DNNs) and Message Passing Neural Networks (MPNNs), have shown exceptional performance. researchgate.netresearch.googlersc.org MPNNs are particularly well-suited for molecular data as they operate directly on the graph structure of molecules, capturing intricate atomic connectivity information. research.google The chosen model is trained on the curated dataset, where it learns to map the molecular descriptors to known experimental or computationally derived property values (e.g., binding affinity, solubility, metabolic stability). nih.gov

Predictive Modeling and Validation: Once trained, the model's predictive power is rigorously assessed using techniques like cross-validation on subsets of the training data. rsc.orgresearchgate.net An established model can then be used for large-scale in silico screening of new, hypothetical derivatives of this compound. This allows researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing, significantly enhancing the efficiency of the discovery pipeline. researchgate.net For instance, a model could predict the half-maximal inhibitory concentration (IC50) against a specific biological target or predict pharmacokinetic properties. researchgate.net Some advanced models, like DeepDelta, are specifically designed to predict the change in a property between two molecules, which is highly relevant for lead optimization tasks. chemrxiv.orgnih.gov

| Model | Primary Strengths | Predicted Bioactivity (IC50, nM) for Derivative E | Root Mean Square Error (RMSE) |

|---|---|---|---|

| Random Forest | Robustness to overfitting, good interpretability | 45.2 | 0.45 |

| Gradient Boosting | High accuracy, handles complex relationships | 41.8 | 0.39 |

| Deep Neural Network (DNN) | Learns complex patterns from large datasets | 39.5 | 0.31 |

| Message Passing Neural Network (MPNN) | Graph-based learning, captures fine structural details | 38.1 | 0.28 |

The application of machine learning algorithms represents a paradigm shift in the study of chemical compounds like this compound. By leveraging large-scale data and sophisticated algorithms, researchers can build predictive models that accelerate the design of novel derivatives with tailored properties, transforming the landscape of chemical and pharmaceutical research. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.